2-Pyridinecarbonitrile, 4-bromo-6-ethyl-
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Overview
Description
6-Bromo-2-pyridinecarbonitrile is a halogenated heterocycle . Its empirical formula is C6H3BrN2 and it has a molecular weight of 183.01 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-pyridinecarbonitrile consists of a pyridine ring with a bromine atom attached at the 6th position and a nitrile group at the 2nd position .Physical And Chemical Properties Analysis
6-Bromo-2-pyridinecarbonitrile is a solid with a melting point of 100-104 °C . It has a molecular weight of 183.01 .Scientific Research Applications
Application in Organic Chemistry Education
- Specific Scientific Field: Organic Chemistry Education
- Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. However, due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .
- Methods of Application or Experimental Procedures: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: The quaternary 2,4,6-triarylpyridinium derivatives have significant synthetic applications such as in nucleophilic reaction, C-alkylation of β-diketones, electrophilic amination, and azepine synthesis .
- Methods of Application or Experimental Procedures: The synthesis of new derivatives of 2,4,6-triarylpyridinium involves various chemical reactions including nucleophilic reactions, C-alkylation of β-diketones, electrophilic amination, and azepine synthesis .
- Results or Outcomes: The results of these reactions lead to the formation of new derivatives of 2,4,6-triarylpyridinium .
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: The quaternary 2,4,6-triarylpyridinium derivatives have significant synthetic applications such as in nucleophilic reaction , C-alkylation of β-diketones , electrophilic amination , and azepine synthesis .
- Methods of Application or Experimental Procedures: The synthesis of new derivatives of 2,4,6-triarylpyridinium involves various chemical reactions including nucleophilic reactions, C-alkylation of β-diketones, electrophilic amination, and azepine synthesis .
- Results or Outcomes: The results of these reactions lead to the formation of new derivatives of 2,4,6-triarylpyridinium .
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-ethylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-7-3-6(9)4-8(5-10)11-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAMWZZIVNHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarbonitrile, 4-bromo-6-ethyl- |
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